Trifluoromethane

Semiconductor Manufacturing Plasma Etching Silicon Nitride

Trifluoromethane (CAS 75-46-7, HFC-23/R-23) is a critical haloform-class hydrofluorocarbon for ultra-low-temperature refrigeration (<-40°C) and semiconductor fabrication. Its CHF₃/O₂ downflow plasma achieves a photoresist-to-SiN etching selectivity of ~1080, a benchmark that CF₄-based plasmas cannot replicate【local_evidence†L35-L37】. This unique chemistry enables precise removal of photoresist layers while preserving underlying silicon nitride films in TFT-LCD and advanced IC manufacturing【local_evidence†L33-L37】. In refrigeration, its NIST-validated equation of state allows precise system modeling and reliable performance from -40°C to -100°C, making it the preferred refrigerant for medical freezers and environmental test chambers【local_evidence†L41-L44】. High-purity (5N, 99.999%) grades ensure minimal contamination in semiconductor processes. Direct substitution with alternative refrigerants is not recommended, as performance degradation is severe【local_evidence†L42-L44】.

Molecular Formula CHF3
Molecular Weight 70.014 g/mol
CAS No. 75-46-7
Cat. No. B1200692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethane
CAS75-46-7
SynonymsCHF3
FC-23
fluorocarbon-11
fluoroform
Freon 23
trifluoromethane
Molecular FormulaCHF3
Molecular Weight70.014 g/mol
Structural Identifiers
SMILESC(F)(F)F
InChIInChI=1S/CHF3/c2-1(3)4/h1H
InChIKeyXPDWGBQVDMORPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 l / 47 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.06 M
In water, 4.09X10+3 mg/L at 25 °C
Very soluble in ethanol;  soluble in acetone, benzene;  slightly soluble in chloroform
75 mL/100 mL water
500 mL/100 mL alcohol
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethane (R-23, CAS 75-46-7) Procurement Guide: Specifications and Core Characteristics


Trifluoromethane (CAS 75-46-7, CHF₃), also known as R-23 or HFC-23, is a haloform-class hydrofluorocarbon gas [1]. It is characterized as a colorless, non-flammable, chemically inert gas that is shipped as a liquefied gas under its own vapor pressure [2]. It possesses a molecular mass of 70.01 g/mol and a boiling point of -82.1 °C [3].

Trifluoromethane vs. Alternatives: Why Chemical Similarity Fails in Semiconductor and Cryogenic Applications


Trifluoromethane's unique molecular structure, featuring a single C-H bond alongside strong C-F bonds, directly dictates its specific performance in critical applications. While chemically related compounds may appear to be viable alternatives, direct substitution is rarely possible without severe performance degradation. This is because the ratio of fluorine to hydrogen in the molecule directly influences the plasma chemistry, deposition rates, and overall process window in semiconductor fabrication [1]. In cryogenic refrigeration, the specific thermodynamic properties of R-23 allow it to operate at temperatures where alternative refrigerants, such as R-508B, are either less efficient or unsuitable due to phase-change limitations [2].

Quantitative Evidence for Trifluoromethane (R-23): Performance and Purity Benchmarks


Plasma Etching Selectivity: Trifluoromethane vs. Carbon Tetrafluoride for Silicon Nitride

In a direct head-to-head comparison for photoresist ashing, a CHF₃/O₂ gas mixture plasma provides significantly higher etching selectivity for photoresist films over silicon nitride (SiN) films compared to a CF₄/O₂ gas mixture plasma. The use of CHF₃ is critical for preserving underlying SiN layers during semiconductor fabrication [1].

Semiconductor Manufacturing Plasma Etching Silicon Nitride

Commercial Purity Grades: Semiconductor-Grade Trifluoromethane Specifications

For semiconductor manufacturing, Trifluoromethane is commercially available in high-purity grades essential for contamination control. Vendors specify a purity of 99.999% (5N) with stringent limits on critical impurities like oxygen, nitrogen, and water, which is required for plasma etching of SiO₂ and low-k films .

Semiconductor Manufacturing Specialty Gases Material Purity

Thermodynamic Property Prediction: NIST-Validated Equation of State for Trifluoromethane

The thermodynamic properties of Trifluoromethane (R-23) are defined by a fundamental equation of state validated by NIST, which allows for highly accurate process modeling and equipment design [1]. This model provides a level of predictive accuracy not available from simpler or generic models often used for other refrigerants [1].

Thermodynamics Refrigeration Process Modeling

Low-Temperature Refrigerant Performance: Trifluoromethane vs. R-508B Mixtures

For ultra-low temperature applications below -40°C, Trifluoromethane (R-23) is a direct retrofit for CFC-13 and a key component in achieving high performance in mixed-refrigerant cycles. While R-508B (an azeotropic mixture of 46% R-23 and 54% R-116) is used as a replacement, the unique thermodynamic properties of pure R-23 allow for system-specific optimization not possible with a fixed-composition blend [1].

Cryogenics Refrigeration Thermodynamics

Key Application Scenarios for Trifluoromethane (CAS 75-46-7) in R&D and Industrial Settings


High-Selectivity Plasma Etching of Silicon Nitride in Semiconductor Manufacturing

In the fabrication of TFT-LCDs and advanced integrated circuits, a CHF₃/O₂ downflow plasma is used to selectively remove photoresist layers while preserving the underlying silicon nitride film. The process achieves a high photoresist-to-SiN etching selectivity of ~1080 at a CHF₃ flow rate of 30 sccm and room temperature, a performance benchmark not achievable with CF₄-based plasmas [1].

Cryogenic Refrigerant for Ultra-Low Temperature Environmental Chambers and Medical Freezers

R-23 is the preferred refrigerant for achieving stable temperatures below -40°C, a requirement for applications like medical freezers, environmental test chambers, and semiconductor process cooling. Its well-characterized thermodynamic properties, validated by a NIST fundamental equation of state, allow for precise system modeling and reliable performance in the range of -40°C to -100°C [2].

High-Purity Feedstock for Specialty Gas Mixtures and Fluoropolymer Production

High-purity (5N, 99.999%) Trifluoromethane is a critical raw material for producing specialty gas mixtures used in semiconductor manufacturing and as a chemical intermediate. Its purity is essential to prevent contamination in sensitive processes. It is also a significant byproduct in the manufacture of fluoropolymers like PTFE and must be managed or utilized accordingly [3].

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